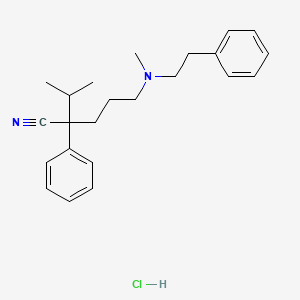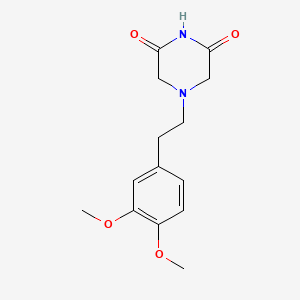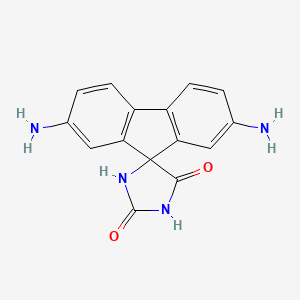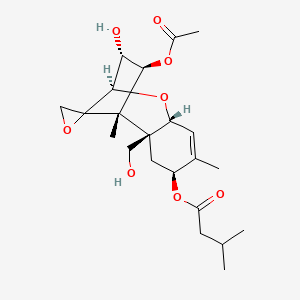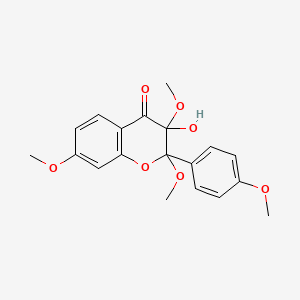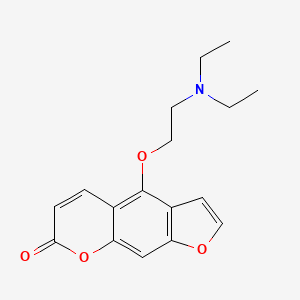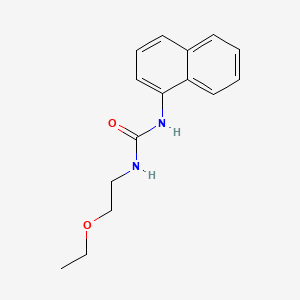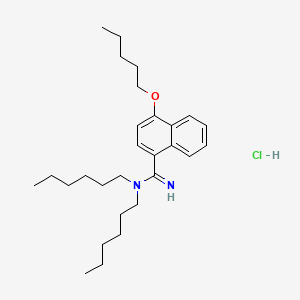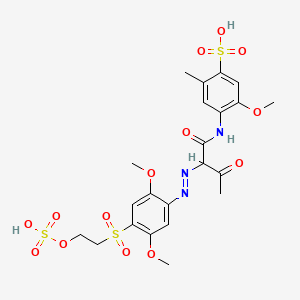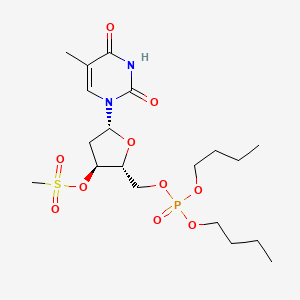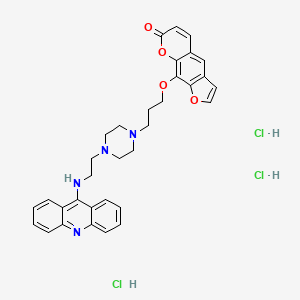
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its furobenzopyran core, which is further functionalized with an acridinylamino group, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furobenzopyran core: This is achieved through a series of cyclization reactions.
Introduction of the acridinylamino group: This step involves the reaction of the intermediate with acridine derivatives under controlled conditions.
Functionalization with propoxy and methylamino groups: This is done through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, solvent, and reaction time are carefully controlled.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification processes: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
化学反应分析
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and physical properties.
科学研究应用
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its acridinylamino group.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as DNA and proteins. The acridinylamino group is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
- **7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-(4-(2-(9-acridinylamino)ethyl)-1-piperazinyl)propoxy)methyl)-9-methoxy
- **7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)-
Uniqueness
Compared to similar compounds, 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ability to intercalate with DNA and interact with various molecular targets makes it a valuable compound in medicinal chemistry and pharmacology.
属性
CAS 编号 |
86863-29-8 |
|---|---|
分子式 |
C33H35Cl3N4O4 |
分子量 |
658.0 g/mol |
IUPAC 名称 |
9-[3-[4-[2-(acridin-9-ylamino)ethyl]piperazin-1-yl]propoxy]furo[3,2-g]chromen-7-one;trihydrochloride |
InChI |
InChI=1S/C33H32N4O4.3ClH/c38-29-11-10-23-22-24-12-21-40-31(24)33(32(23)41-29)39-20-5-14-36-16-18-37(19-17-36)15-13-34-30-25-6-1-3-8-27(25)35-28-9-4-2-7-26(28)30;;;/h1-4,6-12,21-22H,5,13-20H2,(H,34,35);3*1H |
InChI 键 |
HZECTAPMNORUDO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)CCNC5=C6C=CC=CC6=NC7=CC=CC=C75.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


